7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine
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Overview
Description
Furo[2,3-c]pyridine, 7-chloro-2,3-dihydro-3,3-dimethyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a fused ring system combining furan and pyridine rings, with additional chlorine and methyl substituents that enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridine, 7-chloro-2,3-dihydro-3,3-dimethyl- typically involves multi-step reactions. One common method includes the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which is utilized to form the functionalized indole unit. This is followed by a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to construct the key pyrrolo[2,3-c]carbazole unit . Another approach involves the use of Rh-catalyzed tandem reactions to construct AIE-active furo[2,3-c]pyridine-based photosensitizers .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale palladium-catalyzed reactions, leveraging the efficiency and selectivity of these catalysts to produce the desired compound in high yields. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridine, 7-chloro-2,3-dihydro-3,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the furan and pyridine rings.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, Rh catalysts, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield, with careful control of temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted furo[2,3-c]pyridine compounds.
Scientific Research Applications
Furo[2,3-c]pyridine, 7-chloro-2,3-dihydro-3,3-dimethyl- has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown that derivatives of this compound exhibit various biological activities, making them potential candidates for drug development.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Furo[2,3-c]pyridine, 7-chloro-2,3-dihydro-3,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Furo[2,3-c]pyridine, 7-chloro-2,3-dihydro-3,3-dimethyl- include other furo[2,3-c]pyridine derivatives, such as:
- Benzo[4,5]furo[2,3-c]pyridine
- Benzo[4,5]furo[3,2-c]pyridine
- Benzo[4,5]furo[3,2-b]pyridine
Uniqueness
What sets Furo[2,3-c]pyridine, 7-chloro-2,3-dihydro-3,3-dimethyl- apart from these similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the chlorine and methyl groups enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
7-chloro-3,3-dimethyl-2H-furo[2,3-c]pyridine |
InChI |
InChI=1S/C9H10ClNO/c1-9(2)5-12-7-6(9)3-4-11-8(7)10/h3-4H,5H2,1-2H3 |
InChI Key |
UZZWQZLJAMKXMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1C=CN=C2Cl)C |
Origin of Product |
United States |
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